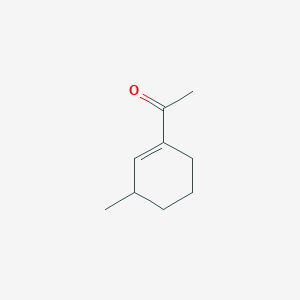
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride is a complex organic compound known for its unique structure and reactivity. This compound is part of the larger family of methanonaphthalene derivatives, which are characterized by their polycyclic frameworks. The presence of the carbonyl chloride functional group makes it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride typically involves the hydrogenation of methanonaphthalene derivatives followed by chlorination. The hydrogenation process is carried out under high pressure and temperature using a suitable catalyst such as palladium on carbon. The resulting octahydro derivative is then treated with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), and thiols (RSH) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, thioesters.
Aplicaciones Científicas De Investigación
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. Molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that can alter their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Octahydro-1,6-methanonaphthalene-1(2H)-carboxylic acid
- Octahydro-1,6-methanonaphthalene-1(2H)-methyl ester
- Octahydro-1,6-methanonaphthalene-1(2H)-amine
Uniqueness
Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical reactions that are not possible with its carboxylic acid, ester, or amine counterparts.
Propiedades
Número CAS |
57386-97-7 |
|---|---|
Fórmula molecular |
C12H17ClO |
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
tricyclo[5.3.1.03,8]undecane-3-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2 |
Clave InChI |
JDPDOJANXKNMKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CCC2C(C1)(C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


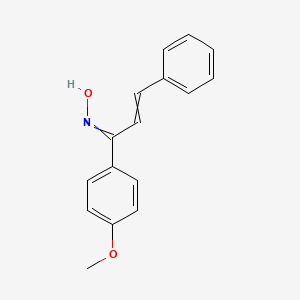

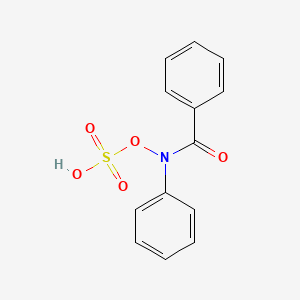

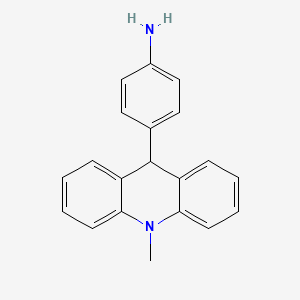
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
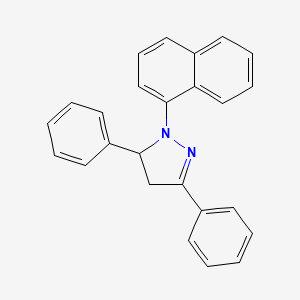
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)

![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
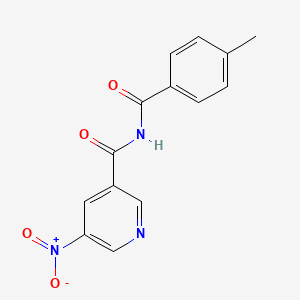
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
